N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide
Description
N-(2-(4-Fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide (IUPAC name) is a chromenone-derived benzamide featuring a 4-fluorophenyl substituent at the C2 position of the chromen-4-one core and a 3,4,5-trimethoxybenzamide group at C5.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO6/c1-30-22-10-15(11-23(31-2)24(22)32-3)25(29)27-17-8-9-20-18(12-17)19(28)13-21(33-20)14-4-6-16(26)7-5-14/h4-13H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDJPUMBLPLGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base such as sodium hydroxide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated chromen-4-one intermediate in the presence of a palladium catalyst and a base.
Attachment of the Trimethoxybenzamide Moiety: The final step involves the amidation of the chromen-4-one derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various receptors and proteins, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Chromenone Core
Table 1: Chromenone-Based Analogs
Key Observations :
- Core Modifications: Replacement of chromen-4-one with a quinoline core (as in ) alters aromaticity and planarity, which may affect binding interactions in biological systems.
Benzamide Side Chain Modifications
Table 2: Benzamide Derivatives with Varied Substituents
Key Observations :
- Thermal Stability: Acrylamide derivatives (e.g., 4a–4d in ) exhibit melting points between 214–251°C, suggesting that the target compound may share similar thermal stability due to its rigid chromenone core and hydrogen-bonding capacity .
- Spectral Signatures : The 3,4,5-trimethoxybenzamide group produces characteristic OCH3 peaks in ¹H-NMR (~3.8–3.9 ppm) and IR (~2830 cm⁻¹), consistent across analogs .
Key Observations :
Biological Activity
The compound N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide is a synthetic organic molecule belonging to the class of chromenyl derivatives. Its unique structure includes a chromen-4-one core, a fluorophenyl group, and a trimethoxybenzamide moiety. This compound has attracted significant attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is . The structure can be represented as follows:
Key Features
- Chromene Core : The chromene structure contributes to its biological activity.
- Fluorophenyl Group : The presence of fluorine enhances lipophilicity and may influence binding affinity to biological targets.
- Trimethoxybenzamide Moiety : This functional group is crucial for the compound's interaction with various enzymes and receptors.
Enzyme Inhibition Studies
Recent studies have explored the biological activity of related chromenyl derivatives, indicating potential inhibitory effects on several enzymes:
- Cholinesterases : Compounds similar to this compound have shown moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, specific derivatives exhibited IC50 values of approximately 10.4 μM for AChE and 7.7 μM for BChE .
- Cyclooxygenase (COX) Inhibition : The compound has demonstrated potential as an inhibitor of cyclooxygenase-2 (COX-2), an important target in anti-inflammatory therapies. Similar compounds have shown moderate activity against COX-2, suggesting that this derivative may also possess similar properties .
- Lipoxygenases : Inhibition studies against lipoxygenases (LOX) revealed that some derivatives exhibit dual inhibitory effects against LOX-5 and LOX-15, which are implicated in inflammatory processes .
Antioxidant Activity
The antioxidant properties of chromenyl derivatives have been investigated through various assays. These compounds have been noted for their ability to scavenge free radicals, contributing to their potential therapeutic applications in oxidative stress-related conditions .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells. Initial findings suggest that certain derivatives may exhibit significant cytotoxicity, warranting further investigation into their mechanisms of action and potential use in cancer therapy .
Table 1: Summary of Biological Activities
Case Study: Molecular Docking Analysis
Molecular docking studies have been employed to elucidate the binding interactions between this compound and various enzyme targets. These studies revealed that the fluorine atom in the para position enhances binding through hydrogen bonding interactions with key residues in the active site of target enzymes. Such insights are critical for understanding the structure-activity relationship (SAR) of this compound and guiding future drug design efforts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the chromen-4-one core followed by amide coupling with 3,4,5-trimethoxybenzoyl chloride. Key steps include:
- Core formation : Condensation of 4-fluorophenyl-substituted precursors under acidic or basic conditions to yield the chromen-4-one scaffold .
- Amide coupling : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) to attach the trimethoxybenzamide moiety. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid hydrolysis .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to achieve >95% purity. Analytical techniques (HPLC, NMR) should confirm structural integrity .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is used:
- NMR spectroscopy : H and C NMR to confirm proton environments and carbon frameworks, focusing on the chromen-4-one carbonyl (δ ~180 ppm) and aromatic methoxy groups (δ ~55-60 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve 3D geometry, as demonstrated for structurally related benzamide derivatives .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens should prioritize target-specific assays:
- Kinase inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to evaluate interactions with kinases like CDK or EGFR, given the trimethoxybenzamide’s role in ATP-binding pocket interactions .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Include controls for solvent effects and cytotoxicity in non-cancerous cells .
- Fluorescence imaging : Test as a fluorescent probe in live-cell imaging (e.g., tracking microtubules) due to the chromen-4-one core’s potential fluorescence .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:
- Comparative standardization : Replicate assays side-by-side using identical cell lines, reagent batches, and protocols. For example, discrepancies in IC values may stem from differing serum concentrations in cell culture media .
- Impurity profiling : Use LC-MS to identify trace byproducts (e.g., hydrolyzed amide derivatives) that may contribute to off-target effects .
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying methoxy groups or fluorophenyl substituents) to isolate bioactive moieties .
Q. What computational approaches are effective in predicting the compound’s interaction with biological targets?
- Methodological Answer : Molecular modeling and dynamics simulations are key:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in targets like tubulin or topoisomerase II. The trimethoxybenzamide group often aligns with hydrophobic pockets .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen-bond acceptors from the chromen-4-one carbonyl) using tools like PharmaGist .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks, focusing on logP (predict ~3.5 due to lipophilic groups) and CYP450 interactions .
Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?
- Methodological Answer : Address physicochemical limitations through formulation:
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. The fluorophenyl group’s hydrophobicity may require micellar encapsulation .
- Stability assays : Conduct pH-dependent degradation studies (e.g., in simulated gastric fluid) and identify degradation products via LC-MS. Stabilize via lyophilization or nitrogen-blanketed storage .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester-linked methoxy substituents) to improve bioavailability .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the compound’s fluorescence properties?
- Methodological Answer : Fluorescence variability may arise from solvent polarity or aggregation:
- Solvent screening : Test fluorescence quantum yield in solvents of varying polarity (e.g., DMSO vs. PBS). Chromen-4-one derivatives often exhibit solvatochromism .
- Aggregation checks : Use dynamic light scattering (DLS) to detect nanoaggregates. Add surfactants (e.g., Tween-80) to mitigate aggregation-induced quenching .
- Microscopy controls : Include counterstains (e.g., DAPI) to confirm specificity in cellular imaging and avoid autofluorescence artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
